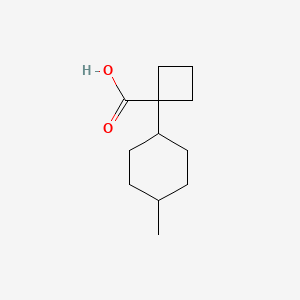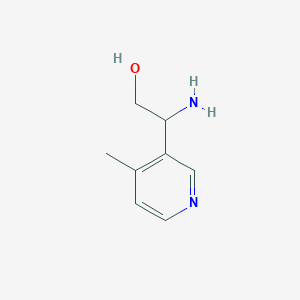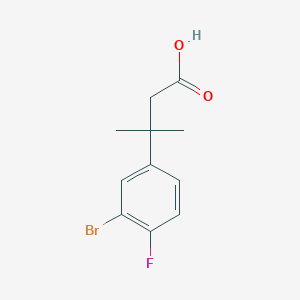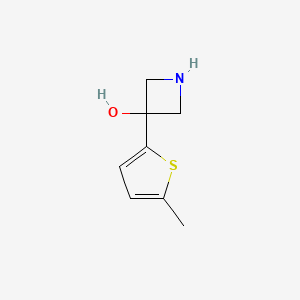
3-(5-Methylthiophen-2-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylthiophen-2-yl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring substituted with a 5-methylthiophen-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
3-(5-Methylthiophen-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or tosyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce amines.
科学的研究の応用
3-(5-Methylthiophen-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(5-Methylthiophen-2-yl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. For example, the hydroxyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific targets.
類似化合物との比較
Similar Compounds
3-(4-Methylthiophen-3-yl)azetidin-3-ol: Similar structure but with a different substitution pattern on the thiophene ring.
3-Vinylazetidin-3-ol: Features a vinyl group instead of a thiophene ring.
Uniqueness
3-(5-Methylthiophen-2-yl)azetidin-3-ol is unique due to the specific positioning of the methyl and thiophene groups, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
3-(5-methylthiophen-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H11NOS/c1-6-2-3-7(11-6)8(10)4-9-5-8/h2-3,9-10H,4-5H2,1H3 |
InChIキー |
WACZHGSTYZZQOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
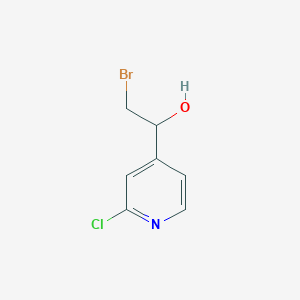
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
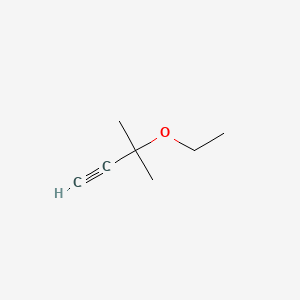
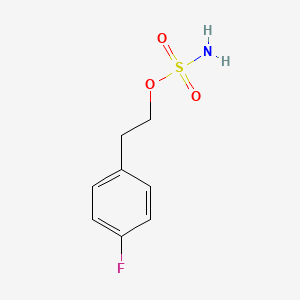
aminehydrochloride](/img/structure/B13590779.png)

